2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a molecular formula of C15H15ClN2O2 This compound is part of the isoindole family, which is known for its diverse biological and chemical properties
Properties
Molecular Formula |
C15H15ClN2O2 |
|---|---|
Molecular Weight |
290.74g/mol |
IUPAC Name |
2-[(3-chloroanilino)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15ClN2O2/c16-10-4-3-5-11(8-10)17-9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-5,8,12-13,17H,6-7,9H2 |
InChI Key |
URNHLFLHYODPLS-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)CNC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CNC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of phthalic anhydride with primary amines. This reaction is often carried out under controlled conditions to ensure the formation of the desired isoindole-1,3-dione core . The reaction conditions usually involve moderate temperatures and the use of solvents like toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic processes to enhance yield and purity. The use of continuous flow reactors and automated systems can also be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The chloro-phenylamino group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole-1,3-dione derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of substituted isoindole compounds .
Scientific Research Applications
2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The chloro-phenylamino group plays a crucial role in binding to these targets, influencing various biochemical pathways. This interaction can lead to changes in enzyme activity, protein conformation, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phthalimides: These compounds share the isoindole-1,3-dione core but differ in their substituent groups.
Indazoles: Another class of heterocyclic compounds with similar biological activities but distinct structural features.
Uniqueness
The presence of the chloro-phenylamino group in 2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE sets it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
